Kuraramine
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Overview
Description
Kuraramine is a natural product found in Sophora flavescens and Sophora chrysophylla with data available.
Scientific Research Applications
Synthesis and Chemical Analysis
- Kuraramine has been synthesized successfully through the oxidative cleavage of (-)-N methylcytisine, demonstrating the potential for laboratory production and further chemical analysis (Frigerio, Haseler, & Gallagher, 2010).
- Research on the total synthesis of kuraramine, among other compounds, highlights the intricate process involved in creating these complex molecules (Honda, Takahashi, & Namiki, 2005).
Biological Studies and Applications
- Kuraramine, found in certain plant species like Sophora chrysophylla, has been identified as part of a diverse range of alkaloids with potential biological significance (Murakoshi et al., 1984).
- Studies on the biosynthesis of active ingredients in plants such as Sophora flavescens (Kurara) reveal insights into the genetic underpinnings and metabolic pathways that may be responsible for the production of substances like kuraramine (Han et al., 2015).
Pharmacological Research
- Kuraramine's potential in pharmacology is also under investigation, with studies exploring its effects on conditions like Parkinson's disease, suggesting its therapeutic promise and mechanisms of action (Sun et al., 2022).
- The exploration of kurarinone, a related compound, has shown various pharmacological activities, including anti-inflammatory and anticancer effects, providing a context for understanding kuraramine's potential (Kumar et al., 2021).
properties
Product Name |
Kuraramine |
---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-[(3S,5R)-5-(hydroxymethyl)-1-methylpiperidin-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-14-6-9(8-15)5-10(7-14)11-3-2-4-12(16)13-11/h2-4,9-10,15H,5-8H2,1H3,(H,13,16)/t9-,10+/m1/s1 |
InChI Key |
CUHBAHMWNDOHGZ-ZJUUUORDSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@@H](C1)C2=CC=CC(=O)N2)CO |
Canonical SMILES |
CN1CC(CC(C1)C2=CC=CC(=O)N2)CO |
synonyms |
kuraramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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